

# In-depth Technical Guide: 4,4-Diethoxybutan-1-ol (CAS: 70216-75-0)

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## Compound of Interest

Compound Name: 4,4-Diethoxybutan-1-ol

Cat. No.: B15324462

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Disclaimer: This document provides a summary of publicly available information on **4,4-Diethoxybutan-1-ol**. Detailed experimental protocols for its synthesis and purification, as well as comprehensive analytical data (NMR, IR, Mass Spectrometry), are not readily available in the public domain. The information presented herein is intended for research and informational purposes and should be supplemented with internal experimental data for any practical application.

## Introduction

**4,4-Diethoxybutan-1-ol**, also known as 4-hydroxybutyraldehyde diethyl acetal, is a chemical intermediate with potential applications in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure combines a primary alcohol and a diethyl acetal, making it a versatile building block. The acetal group serves as a protecting group for the aldehyde functionality, allowing for selective reactions at the hydroxyl group.

## Physicochemical Properties

The known and predicted physicochemical properties of **4,4-Diethoxybutan-1-ol** are summarized in the table below.

Property	Value	Source
CAS Number	70216-75-0	[1]
Molecular Formula	C <sub>8</sub> H <sub>18</sub> O <sub>3</sub>	[1]
Molecular Weight	162.23 g/mol	[1]
IUPAC Name	4,4-diethoxybutan-1-ol	
Synonyms	4,4-Diethoxy-1-butanol, 4-Hydroxybutyraldehyde diethyl acetal	[1]
Boiling Point	219 °C at 760 mmHg (Predicted)	
Flash Point	86.2 °C (Predicted)	
pKa	15.14 ± 0.10 (Predicted)	[1]
XLogP3	0.9	
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	7	[1]

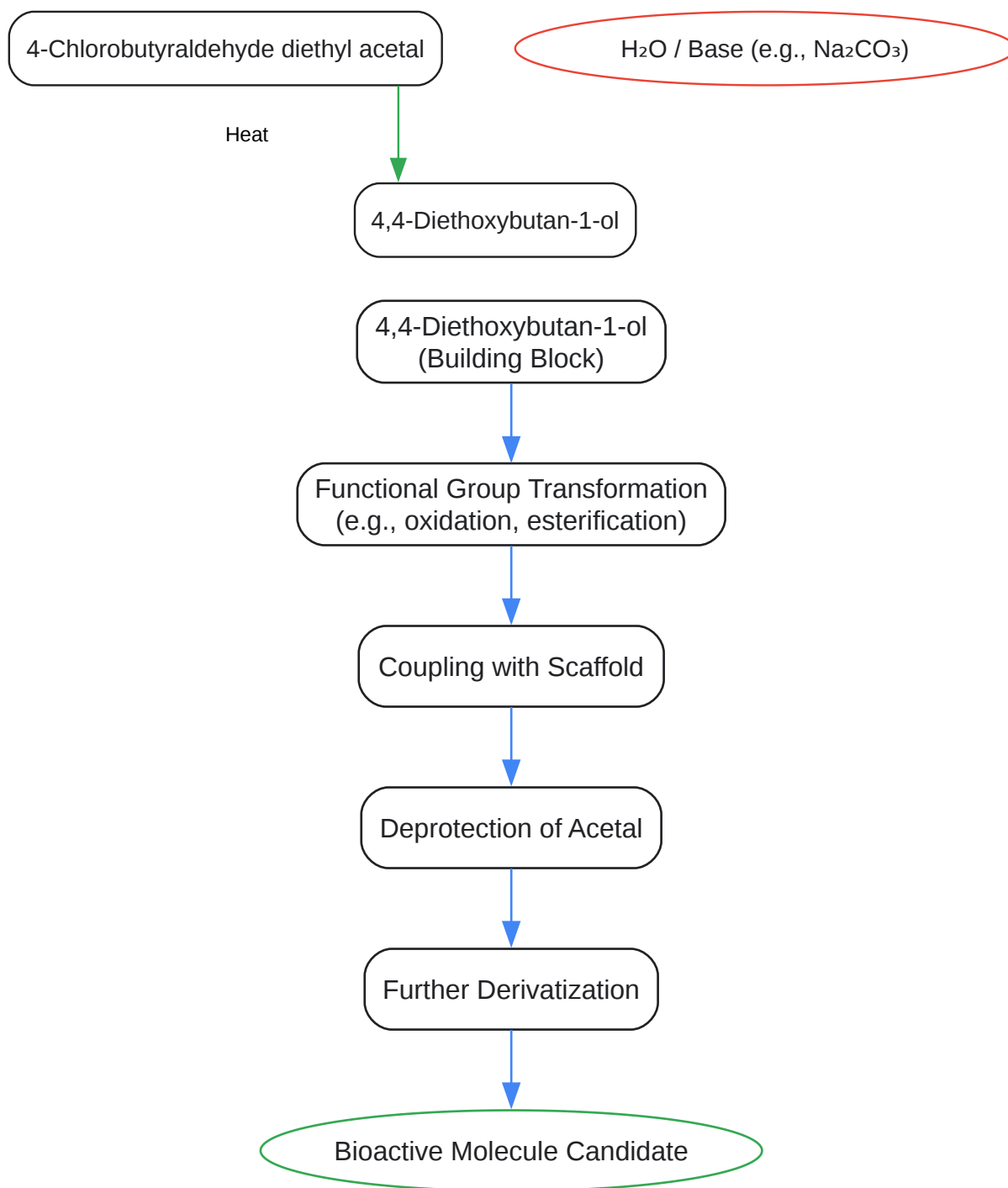
## Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **4,4-Diethoxybutan-1-ol** is not available in peer-reviewed literature, a plausible synthetic route can be inferred from the preparation of its precursors and related compounds. A likely method involves the hydrolysis of 4-chlorobutyraldehyde diethyl acetal.

## Proposed Synthesis Protocol: Hydrolysis of 4-Chlorobutyraldehyde Diethyl Acetal

This proposed protocol is based on general principles of nucleophilic substitution and has not been experimentally validated from public sources.

## Reaction Scheme:

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## References

- 1. guidechem.com [guidechem.com]
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